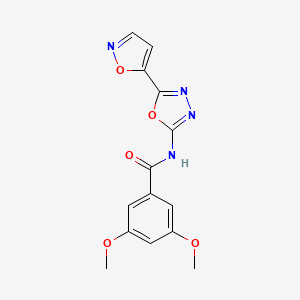
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in adjacent positions . It’s found in many commercially available drugs and is of significant importance due to its wide range of biological activities .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
Isoxazole synthesis often involves reactions such as (3 + 2) cycloaddition . The substitution of various groups on the isoxazole ring can impart different activities .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of compounds related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide involves innovative strategies to incorporate isoxazole and oxadiazole moieties, which are known for their potential biological activities. For example, compounds combining isoxazole with oxadiazole rings have been synthesized through a series of reactions, including condensation and cyclization processes. These syntheses aim to explore the compounds' catalytic, optical, and biological properties, demonstrating the versatility of oxadiazoles and isoxazoles in creating bioactive molecules (Bumagin et al., 2017).
Catalytic Applications
The palladium complexes formed from isoxazole-substituted oxadiazoles have shown high catalytic activity in Suzuki reactions, a type of cross-coupling reaction crucial in organic synthesis. This highlights the potential application of these compounds in facilitating the formation of biaryls, a fundamental structural unit in many pharmaceuticals and organic materials (Bumagin et al., 2017).
Optical Properties
Research into the optical properties of isoxazole-oxadiazole compounds reveals their potential in materials science, particularly in the development of optical materials with specific absorption and emission characteristics. These studies provide insights into the electronic structures and optical behaviors of these compounds, which could be beneficial in designing new materials for electronic and photonic applications (Mekkey et al., 2020).
Antimicrobial and Anti-inflammatory Activities
The antimicrobial properties of isoxazole-substituted oxadiazoles against various bacterial and fungal strains indicate their potential as lead compounds in developing new antimicrobials. Additionally, some derivatives have shown promising anti-inflammatory activities, suggesting their applicability in creating new anti-inflammatory agents (Marri et al., 2018; Rapolu et al., 2013).
Anticancer Activities
The evaluation of isoxazole-oxadiazole derivatives for anticancer activity has identified several compounds with potent effects against various cancer cell lines, including breast, lung, and prostate cancer cells. These findings underscore the potential of these compounds in anticancer drug discovery, providing a foundation for further research into their mechanisms of action and therapeutic efficacy (Yakantham et al., 2019).
Safety And Hazards
The safety and hazards associated with isoxazole compounds can vary widely depending on the specific compound. General safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Orientations Futures
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-20-9-5-8(6-10(7-9)21-2)12(19)16-14-18-17-13(22-14)11-3-4-15-23-11/h3-7H,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOAJDIHNVKGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

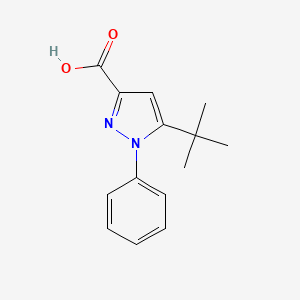
![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)

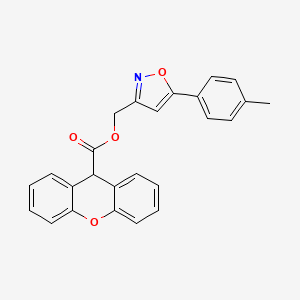
![4-Bromo-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2626315.png)
![ethyl 4-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)piperidine-1-carboxylate](/img/structure/B2626320.png)
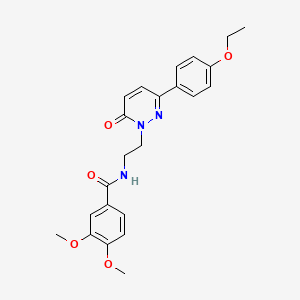
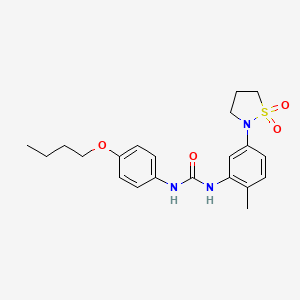
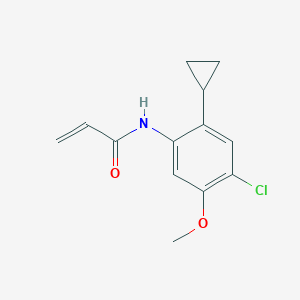
![(3-(dimethylamino)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2626326.png)
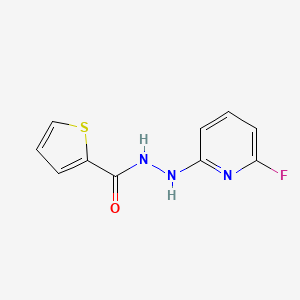
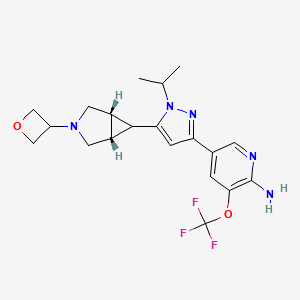
![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2626331.png)
